3-{[(Prop-2-en-1-yl)oxy]methyl}-2-oxaspiro[4.5]decan-1-one
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Overview
Description
3-{[(Prop-2-en-1-yl)oxy]methyl}-2-oxaspiro[4.5]decan-1-one is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of both an oxaspiro and an allyl ether group in its structure makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Prop-2-en-1-yl)oxy]methyl}-2-oxaspiro[4.5]decan-1-one can be achieved through several synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine . This reaction is typically carried out in an aqueous medium, leading to the formation of optically pure amino keto ethers with high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as chiral high-performance liquid chromatography (HPLC) to ensure high diastereoisomeric purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(Prop-2-en-1-yl)oxy]methyl}-2-oxaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The carbonyl group in the spirocyclic ring can be reduced to form alcohols.
Substitution: The allyl ether group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(Prop-2-en-1-yl)oxy]methyl}-2-oxaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(Prop-2-en-1-yl)oxy]methyl}-2-oxaspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The presence of the allyl ether group may facilitate interactions with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-phenyl-2-propen-1-ol
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
- (E)-1-Methyl-2-(prop-1-en-1-yl)disulfane
Uniqueness
3-{[(Prop-2-en-1-yl)oxy]methyl}-2-oxaspiro[45]decan-1-one is unique due to its spirocyclic structure combined with an allyl ether group This combination provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds
Properties
CAS No. |
62668-47-7 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(prop-2-enoxymethyl)-2-oxaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C13H20O3/c1-2-8-15-10-11-9-13(12(14)16-11)6-4-3-5-7-13/h2,11H,1,3-10H2 |
InChI Key |
QJJSXCMVJQJHAV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1CC2(CCCCC2)C(=O)O1 |
Origin of Product |
United States |
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